molecular formula C11H16O2 B8073257 1-Butoxy-3-methoxybenzene CAS No. 51241-32-8

1-Butoxy-3-methoxybenzene

Cat. No.: B8073257
CAS No.: 51241-32-8
M. Wt: 180.24 g/mol
InChI Key: WSKZNCFDZYXAON-UHFFFAOYSA-N
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Description

1-Butoxy-3-methoxybenzene is an organic compound with the molecular formula C₁₂H₁₈O₂. It is characterized by a benzene ring substituted with a butoxy group at the first position and a methoxy group at the third position. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-3-methoxybenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): The compound can be prepared by reacting benzene with butyl chloride in the presence of an aluminum chloride catalyst, followed by methylation using methyl iodide.

  • Nucleophilic Substitution: Another method involves the substitution of a halogenated benzene derivative with a butoxide ion, followed by methoxylation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Butoxy-3-methoxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-butoxy-3-methoxybenzoic acid using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can convert the compound to 1-butoxy-3-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline medium.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Aluminum chloride, halogenating agents.

Major Products Formed:

  • 1-Butoxy-3-methoxybenzoic acid (from oxidation).

  • 1-Butoxy-3-methoxybenzyl alcohol (from reduction).

  • Nitro- or halogenated derivatives (from substitution).

Scientific Research Applications

1-Butoxy-3-methoxybenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

1-Butoxy-3-methoxybenzene is similar to other benzene derivatives with different substituents, such as 1-methoxy-3-methylbenzene and 1-butoxy-4-methoxybenzene. These compounds differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications.

Comparison with Similar Compounds

  • 1-Methoxy-3-methylbenzene

  • 1-Butoxy-4-methoxybenzene

  • 1-Methoxy-4-methylbenzene

This comprehensive overview highlights the significance of 1-butoxy-3-methoxybenzene in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

1-butoxy-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-8-13-11-7-5-6-10(9-11)12-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKZNCFDZYXAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312558
Record name 1-Butoxy-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51241-32-8
Record name 1-Butoxy-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51241-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butoxy-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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